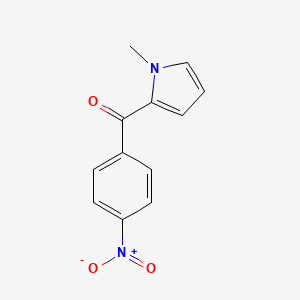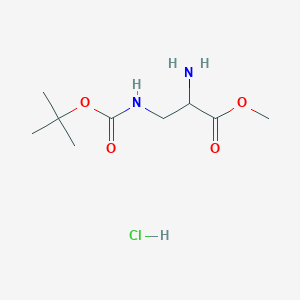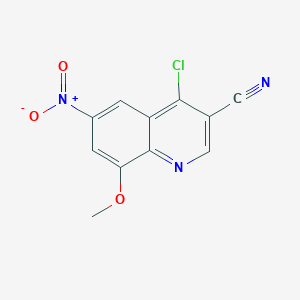
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-
概要
説明
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered attention for its potential in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .
科学的研究の応用
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methoxyquinoline-3-carbonitrile
- 8-Methoxy-6-nitroquinoline-3-carbonitrile
- 4-Chloro-8-methoxyquinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C11H6ClN3O3 |
|---|---|
分子量 |
263.63 g/mol |
IUPAC名 |
4-chloro-8-methoxy-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
InChIキー |
QEYAMZRQGHAJKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8794112.png)
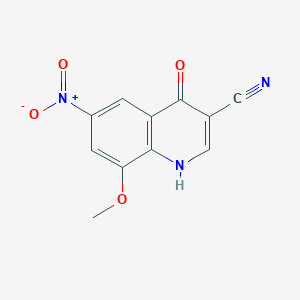
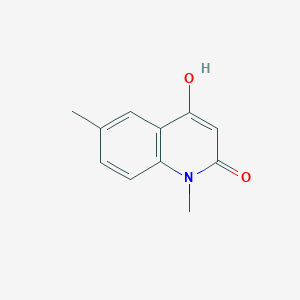

![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
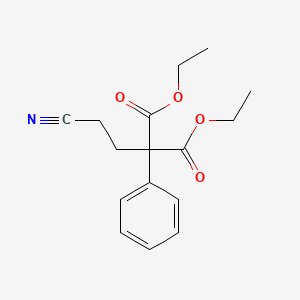
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
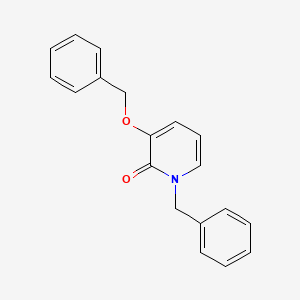
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
